molecular formula C16H15NO4 B11926219 Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate CAS No. 1087735-08-7

Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate

Cat. No.: B11926219
CAS No.: 1087735-08-7
M. Wt: 285.29 g/mol
InChI Key: JNYBAKBVLUHZHW-UHFFFAOYSA-N
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Description

Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a benzyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin-5-yl moiety through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated to form 2,3-dihydrobenzo[b][1,4]dioxin-5-amine.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, reaction temperature, and purification techniques are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The benzyl group or the carbamate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
  • Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol

Uniqueness

Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and carbamate linkage differentiate it from other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

1087735-08-7

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate

InChI

InChI=1S/C16H15NO4/c18-16(21-11-12-5-2-1-3-6-12)17-13-7-4-8-14-15(13)20-10-9-19-14/h1-8H,9-11H2,(H,17,18)

InChI Key

JNYBAKBVLUHZHW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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